molecular formula C19H21ClN6O B610903 Btk IN-1 CAS No. 1270014-40-8

Btk IN-1

カタログ番号 B610903
CAS番号: 1270014-40-8
分子量: 384.868
InChIキー: SPSNKQVUYDXOGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Btk IN-1 is an effective BTK inhibitor . Bruton Tyrosine Kinase (BTK) is a key signaling molecule in the B-cell receptor pathway which is important for B-cell proliferation and survival . The development of drugs which inhibit BTK has led to dramatic improvements in the management of B-cell malignancies .


Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its function as a BTK inhibitor. An analysis of the protein–inhibitor interactions based on published co-crystal structures provides useful clues for the rational design of safe and effective small-molecule BTK inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the action of this compound are complex. BTK inhibitors like this compound work by inhibiting the enzyme BTK, which is involved in the maturation of B cells .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 384.86 and a molecular formula of C19H21ClN6O . It is soluble in DMSO .

科学的研究の応用

B細胞悪性腫瘍の治療

ブルトンチロシンキナーゼ(BTK)阻害剤であるBtk IN-1は、さまざまなB細胞悪性腫瘍の患者の治療に革命をもたらしました {svg_1}. イブルチニブ、ザヌブルチニブ、オレラブルチニブ、アカラブルチニブなどのBTK阻害剤は、従来の化学療法および化学免疫療法レジメンよりも良好な臨床的有効性とより良い安全性プロファイルを有することが示されています {svg_2}. 新しいBTK阻害剤に関する複数の研究が進行しており、B細胞悪性腫瘍の治療のためのより多くの治療選択肢を提供する可能性があります {svg_3}.

炎症性および自己免疫疾患の治療

BTKは、B細胞受容体およびFc受容体シグナル伝達経路において重要な役割を果たしています {svg_4}. BTKは免疫において中心的な役割を果たしているため、BTK阻害は、炎症性および自己免疫疾患の治療のための有望な治療アプローチを表しています {svg_5}. いくつかのBTK阻害剤は、炎症性または自己免疫疾患のいくつかの前臨床モデルにおいて有効性を示しています {svg_6}.

異常なB細胞機能を伴う自己免疫疾患の治療

BTKの阻害は、関節リウマチ(RA)、多発性硬化症(MS)、全身性エリテマトーデス(SLE)などの異常なB細胞機能を伴うさまざまな自己免疫疾患(AD)に対する有望な治療法です {svg_7}.

癌治療における薬剤耐性の克服

NX-2127などのBTK分解剤は、野生型および変異型BTKの両方を標的とし、慢性リンパ性白血病(CLL)の患者に臨床的利益をもたらすことが確認されています {svg_8}.

作用機序

Target of Action

Btk IN-1, also known as Compound 27, is a potent inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor kinase that plays a crucial role in oncogenic signaling, critical for the proliferation and survival of leukemic cells in many B cell malignancies . It is essential for both B cell development and the function of mature B cells .

Mode of Action

This compound interacts with BTK, inhibiting its activity. BTK can directly interact with various molecules, including the intercellular domains of most Toll-like receptors (TLRs), the downstream adaptors MYD88 and MYD88 adaptor-like protein (MAL), IL-1R-associated kinase 1 (IRAK1), and TIR-domain-containing adapter-inducing interferon-β (TRIF) . This interaction induces the downstream transcription of NF-κB, activator protein 1 (AP1), and interferon regulatory factor (IRF3), promoting cell proliferation, antibody secretion, class switch recombination, and the production of pro-inflammatory cytokines .

Biochemical Pathways

BTK is a key component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . It is involved in various signaling pathways, including B cell receptor (BCR) signaling, chemokine receptor signaling, TLR signaling, and FcR signaling . BTK inhibition has molecular effects beyond its classic role in BCR signaling, involving B cell-intrinsic signaling pathways central to cellular survival, proliferation, or retention in supportive lymphoid niches .

Pharmacokinetics

Btk inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib have shown good clinical efficacy and better safety profiles than traditional chemotherapy and chemoimmunotherapy regimens . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The inhibition of BTK by this compound results in the alteration of several cellular functions. It affects cellular survival, proliferation, and the ability of cells to remain in supportive lymphoid niches . Moreover, BTK functions in several myeloid cell populations, representing important components of the tumor microenvironment .

Action Environment

The efficacy and stability of this compound, like other BTK inhibitors, can be influenced by various environmental factors. These factors can include the specific characteristics of the patient’s disease, the presence of other medications, and individual patient characteristics . .

Safety and Hazards

Btk IN-1 is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Future research directions for BTK inhibitors like Btk IN-1 should include head-to-head studies aiming to determine the best agents in each disease type and for certain types of patients, as well as further effort to overcome known obstacles such as toxicity and acquired resistance .

特性

IUPAC Name

2-(3-chloroanilino)-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O/c20-13-3-1-4-14(9-13)22-10-17(27)25-15-5-2-8-26(11-15)19-16-6-7-21-18(16)23-12-24-19/h1,3-4,6-7,9,12,15,22H,2,5,8,10-11H2,(H,25,27)(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSNKQVUYDXOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CN3)NC(=O)CNC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。